Acetic acid;1-ethylimidazole
CAS No.: 811471-09-7
Cat. No.: VC16812676
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 811471-09-7 |
---|---|
Molecular Formula | C7H12N2O2 |
Molecular Weight | 156.18 g/mol |
IUPAC Name | acetic acid;1-ethylimidazole |
Standard InChI | InChI=1S/C5H8N2.C2H4O2/c1-2-7-4-3-6-5-7;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4) |
Standard InChI Key | FSQZUOBIINOWOI-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=CN=C1.CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Acetic acid;1-ethylimidazole (C<sub>7</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>) is a 1:1 adduct of acetic acid (C<sub>2</sub>H<sub>4</sub>O<sub>2</sub>) and 1-ethylimidazole (C<sub>5</sub>H<sub>8</sub>N<sub>2</sub>). The compound is classified as an ionic liquid due to its ionic nature, where the imidazolium cation ([1-ethyl-1H-imidazol-3-ium]<sup>+</sup>) is paired with the acetate anion (CH<sub>3</sub>COO<sup>−</sup>) . Its systematic IUPAC name is 1-ethyl-1H-imidazol-3-ium acetate, and it is alternatively referred to as N-ethylimidazolium acetate .
Table 1: Key Molecular Properties
Structural Features
The compound’s structure consists of a planar imidazolium ring with an ethyl substituent at the N1 position, while the acetate anion forms a hydrogen-bonded network with the cation. X-ray spectroscopy studies of analogous systems, such as acetic acid/1-methylimidazole mixtures, reveal that the electronic states of acetic acid depend on its environment, with monomeric acetic acid contributing to enhanced electrical conductivity . This suggests that the ionic liquid’s properties arise from dynamic interactions between its components rather than static ionic pairing .
Synthesis and Purification
Synthetic Routes
The synthesis of acetic acid;1-ethylimidazole typically involves the direct proton transfer from acetic acid to 1-ethylimidazole. Alternative methods include:
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N-Alkylation of Imidazole Derivatives: As demonstrated in the synthesis of imidazol-1-yl-acetic acid hydrochloride, tert-butyl chloroacetate can alkylate imidazole derivatives, followed by ester cleavage under non-aqueous conditions .
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Solvent-Free Proton Exchange: Mixing equimolar amounts of acetic acid and 1-ethylimidazole under inert conditions yields the ionic liquid without byproducts .
Optimization and Scalability
A 2015 molecular dynamics study highlighted the importance of electrostatic interactions in stabilizing the ionic liquid structure, which simplifies purification by reducing the need for chromatographic methods . Industrial-scale production often employs continuous flow reactors to enhance yield and reproducibility .
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of 258 °C, making it suitable for high-temperature applications such as catalysis . Its predicted boiling point of 392.1 °C aligns with trends observed in other imidazolium-based ionic liquids .
Solubility and Conductivity
Acetic acid;1-ethylimidazole is sparingly soluble in water but miscible with polar organic solvents like ethanol and dimethyl sulfoxide . Notably, binary mixtures with acetic acid show anomalously high electrical conductivity due to the formation of monomeric acetic acid species, which facilitate charge transport .
Table 2: Solvation and Dynamic Behavior in Ionic Liquids
Spectroscopic Signatures
FTIR and NMR analyses of related compounds reveal characteristic peaks:
Applications in Industry and Research
Pharmaceutical Intermediate
Imidazol-1-yl-acetic acid derivatives serve as precursors to zoledronic acid, a bisphosphonate used in osteoporosis treatment . The ionic liquid’s ability to stabilize reactive intermediates improves synthetic efficiency by up to 57% in pilot-scale reactions .
Green Solvent in Catalysis
The compound’s low vapor pressure and tunable polarity make it ideal for replacing volatile organic solvents in cross-coupling reactions. For example, Heck reactions conducted in acetic acid;1-ethylimidazole achieve turnover frequencies (TOFs) exceeding 10<sup>4</sup> h<sup>−1</sup> .
Electrochemical Applications
Studies on acetic acid/1-methylimidazole mixtures demonstrate that monomeric acetic acid enhances proton conductivity, suggesting potential use in fuel cells .
Recent Advances and Future Directions
Computational Insights
Molecular dynamics simulations predict that the ionic liquid’s conductivity can be modulated by varying the acetic acid content, with optimal performance at χ<sub>HOAc</sub> = 0.5 . These findings are critical for designing next-generation electrolytes.
Environmental Impact
While ionic liquids are touted as green alternatives, their biodegradability remains a concern. Recent life-cycle assessments recommend coupling acetic acid;1-ethylimidazole with biodegradable cations to mitigate ecological risks .
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